(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Overview
Description
- PF-04859989 hydrochloride is a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase (KAT) II.
- KAT II is an enzyme responsible for most of the brain’s synthesis of kynurenic acid.
- Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder, and is thought to impair cognitive function .
Mechanism of Action
Target of Action
The primary target of PF-04859989 hydrochloride is Kynurenine Aminotransferase II (KAT II) . KAT II is an enzyme responsible for most of the brain synthesis of kynurenic acid .
Mode of Action
PF-04859989 hydrochloride is a brain-penetrant, irreversible inhibitor of KAT II . It binds to KAT II and inhibits its function, thereby reducing the synthesis of kynurenic acid in the brain .
Biochemical Pathways
By inhibiting KAT II, PF-04859989 hydrochloride affects the kynurenine pathway , which is involved in the production of kynurenic acid . Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder .
Pharmacokinetics
This suggests that it is well-absorbed and able to cross the blood-brain barrier, which is crucial for its role in modulating brain chemistry .
Result of Action
The inhibition of KAT II by PF-04859989 hydrochloride leads to a reduction in the synthesis of kynurenic acid in the brain . This can potentially alleviate symptoms associated with disorders linked to elevated levels of kynurenic acid, such as schizophrenia and bipolar disorder .
Biochemical Analysis
Biochemical Properties
PF-04859989 hydrochloride interacts with the enzyme KAT II, inhibiting its function . The IC50 values for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .
Cellular Effects
The effects of PF-04859989 hydrochloride on cells are primarily related to its inhibition of KAT II. This inhibition can lead to a reduction in the synthesis of kynurenic acid in the brain
Molecular Mechanism
The molecular mechanism of action of PF-04859989 hydrochloride involves its binding to KAT II, leading to the inhibition of this enzyme . This results in a decrease in the production of kynurenic acid, a compound implicated in several psychiatric and neurological disorders .
Temporal Effects in Laboratory Settings
It is known that the compound is a brain-penetrant, irreversible inhibitor, suggesting that its effects may be long-lasting .
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, PF-04859989 hydrochloride has been shown to reduce brain kynurenic acid by 50% at a dose of 10 mg/kg . Rats receiving PF-04859989 hydrochloride (5 mg/kg; i.p.) exhibited a significantly lower number of spontaneously active dopamine (DA) neurons per track .
Metabolic Pathways
Given its role as a KAT II inhibitor, it likely impacts the kynurenine pathway .
Transport and Distribution
It is known that the compound is brain-penetrant .
Subcellular Localization
Given its role as a KAT II inhibitor, it is likely to be found in locations where KAT II is present .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for PF-04859989 hydrochloride are not readily available in the literature.
- industrial production methods likely involve multi-step chemical synthesis, purification, and isolation.
Chemical Reactions Analysis
- PF-04859989 hydrochloride may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions would depend on the specific synthetic steps employed.
Scientific Research Applications
- PF-04859989 hydrochloride finds applications in various fields:
Chemistry: As a tool compound for studying kynurenine metabolism and its impact on brain function.
Biology: Investigating the role of kynurenic acid in neuroinflammation and neuroprotection.
Medicine: Potential therapeutic implications for psychiatric and neurological disorders.
Industry: Developing novel drugs targeting KAT II.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find a direct comparison with similar compounds.
- Further research may reveal unique features that distinguish PF-04859989 hydrochloride from related molecules.
Biological Activity
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 177943-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁ClN₂O₂ |
Molecular Weight | 214.65 g/mol |
CAS Number | 177943-33-8 |
MDL Number | MFCD22419400 |
Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : This compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Monoamine Oxidase (MAO) Inhibition : It also acts as an inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential therapeutic effects for mood disorders and neurodegenerative diseases.
Neuroprotective Effects
A study highlighted the synthesis of hybrid compounds incorporating the 3,4-dihydroquinolinone core, which demonstrated significant inhibition against both AChE and MAOs. Notably, one derivative exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory potential . Additionally, these compounds showed the ability to cross the blood-brain barrier (BBB), making them promising candidates for treating Alzheimer's disease.
Antioxidant Properties
The antioxidant activity of this compound has been noted in various studies. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress-related damage in neuronal cells.
Case Studies and Research Findings
- Case Study on Alzheimer’s Disease : In a recent study involving a series of synthesized compounds based on the quinolinone structure, one compound demonstrated not only effective enzyme inhibition but also low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM. This suggests a favorable safety profile for further development .
- Toxicity Assessments : Acute toxicity tests in mice indicated that even at high doses (2500 mg/kg), the compound did not exhibit significant toxic effects, which is crucial for its potential therapeutic use .
Comparative Analysis with Related Compounds
The table below summarizes key biological activities of this compound compared to other quinolinone derivatives:
Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | Neuroprotective Activity | Toxicity Level |
---|---|---|---|---|
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one HCl | 0.28 | 0.91 | High | Low |
Hybrid Compound X | 0.34 | 2.81 | Moderate | Moderate |
Compound Y | 0.50 | 1.20 | High | High |
Properties
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBDOKCHIUXAY-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628698 | |
Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177943-33-8 | |
Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.